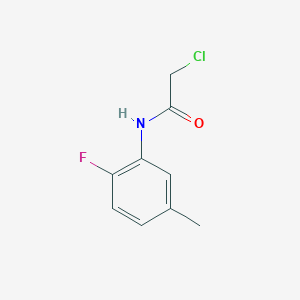

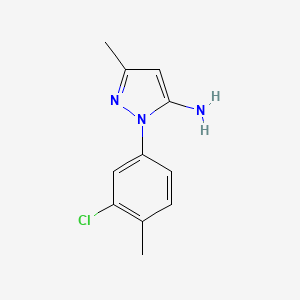

![molecular formula C6H4ClN3O B3024609 7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one CAS No. 56817-09-5](/img/structure/B3024609.png)

7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one

Descripción general

Descripción

“7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A specific synthesis process involves the use of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, which is dissolved in methanol and reacted with KOH solution .Molecular Structure Analysis

The molecular structure of “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” can be determined using techniques like X-ray diffraction (XRD) . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines, the class to which “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” belongs, are known to undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Aplicaciones Científicas De Investigación

ATR Kinase Inhibition

7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one has been investigated as an ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor. ATR plays a crucial role in DNA damage response and cell cycle regulation. By inhibiting ATR, this compound may enhance the efficacy of cancer therapies, particularly in combination with DNA-damaging agents .

Antiviral Activity

Research suggests that this compound exhibits antiviral properties. It may interfere with viral replication or entry mechanisms, making it a potential candidate for antiviral drug development. Further studies are needed to explore its specific antiviral targets and mechanisms .

Anti-Inflammatory Effects

7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one has shown promise as an anti-inflammatory agent. It could modulate immune responses and reduce inflammation, making it relevant for conditions such as rheumatoid arthritis or inflammatory bowel diseases .

Kinase Inhibitor Library Screening

Researchers have included this compound in kinase inhibitor libraries for high-throughput screening. Its kinase selectivity profile and potential off-target effects are of interest for drug discovery programs .

Photodynamic Therapy (PDT)

Due to its photophysical properties, 7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one could be explored in PDT. PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. This compound’s absorption and emission properties may contribute to its effectiveness in PDT .

Fluorescent Probes and Imaging Agents

Fluorescent derivatives of this compound can serve as imaging agents. Researchers have labeled it with fluorophores to visualize cellular processes, protein localization, or drug distribution. Its unique structure and fluorescence properties make it valuable in bioimaging applications .

Mecanismo De Acción

While the specific mechanism of action for “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is not mentioned in the search results, it’s worth noting that pyrimidines, in general, play a crucial role in biological systems. They are involved in the synthesis of DNA, RNA, and are part of many biological compounds .

Propiedades

IUPAC Name |

7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORDDYJPVSRHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C=C(NC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612327 | |

| Record name | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one | |

CAS RN |

56817-09-5 | |

| Record name | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.